UMB-32
Descripción general
Descripción
UMB-32 es un inhibidor potente y selectivo de la proteína BRD4 que contiene bromodominio. Demuestra una afinidad por BRD4 con una constante de disociación (Kd) de 550 nM y una concentración inhibitoria 50 (IC50) de 637 nM . This compound también exhibe eficacia contra TAF1, un factor de transcripción que contiene bromodominio .
Aplicaciones Científicas De Investigación
UMB-32 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: this compound se utiliza como un compuesto de herramienta para estudiar la función de los bromodominios en varias vías bioquímicas.
Biología: Se emplea en la investigación para comprender el papel de los bromodominios en la regulación genética y los procesos celulares.
Mecanismo De Acción
UMB-32 ejerce sus efectos uniéndose al bromodominio de BRD4, inhibiendo así su actividad. Esta inhibición interrumpe la interacción entre BRD4 e histonas acetiladas, lo que lleva a cambios en la expresión génica y los procesos celulares . Los objetivos moleculares y las vías involucradas incluyen la inhibición de los coactivadores de la transcripción y la modulación de las vías de regulación genética .
Safety and Hazards
The safety and hazards associated with this compound are not specified in the available data. It’s important to note that this compound is intended for research use only and not for human or veterinary use.
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
UMB-32 plays a crucial role in biochemical reactions by interacting with specific enzymes and proteins. Notably, this compound binds to the first bromodomain of human BRD4 with a dissociation constant (Kd) of 550 nM . This interaction inhibits the function of BRD4, a protein that regulates transcription by binding to acetylated histones. Additionally, this compound shows potency against TAF1, another bromodomain-containing transcription factor . These interactions highlight the compound’s potential as a transcription inhibitor, making it a promising candidate for therapeutic applications in cancer and other diseases.
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. By inhibiting BRD4, this compound disrupts the normal function of this protein in regulating gene expression. This disruption can lead to changes in cell signaling pathways, alterations in gene expression, and impacts on cellular metabolism . In BRD4-dependent cell lines, this compound has demonstrated cellular potency with an effective concentration (EC50) of 724 nM . These effects underscore the compound’s potential to modulate cellular functions and its relevance in therapeutic research.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with bromodomain-containing proteins. This compound binds to the acetyl-lysine recognition pocket of BRD4, thereby inhibiting its ability to interact with acetylated histones . This inhibition prevents the recruitment of transcriptional machinery to chromatin, leading to a decrease in gene expression. Additionally, this compound’s interaction with TAF1 further contributes to its inhibitory effects on transcription . These molecular interactions highlight the compound’s mechanism of action as a bromodomain inhibitor.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound maintains its inhibitory activity over extended periods, making it a stable compound for in vitro and in vivo experiments . Long-term exposure to this compound has been associated with sustained inhibition of BRD4 and TAF1, leading to prolonged effects on gene expression and cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits BRD4 and TAF1 without causing significant toxicity . At higher doses, the compound may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications . Threshold effects have been observed, where a minimum effective dose is required to achieve significant inhibition of bromodomain-containing proteins . These findings emphasize the need for careful dosage considerations in preclinical studies.
Metabolic Pathways
This compound is involved in specific metabolic pathways that influence its activity and function. The compound interacts with enzymes and cofactors that modulate its metabolic flux and metabolite levels . These interactions can affect the bioavailability and efficacy of this compound in biological systems. Understanding the metabolic pathways of this compound is essential for optimizing its therapeutic potential and minimizing any adverse effects associated with its metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that determine its effectiveness. This compound is transported across cellular membranes and distributed to various intracellular compartments . The compound interacts with specific transporters and binding proteins that facilitate its localization and accumulation within target cells . These interactions influence the compound’s bioavailability and its ability to exert its inhibitory effects on bromodomain-containing proteins.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that affect its activity and function. The compound is directed to particular compartments or organelles within the cell, where it exerts its inhibitory effects on bromodomain-containing proteins . Targeting signals and post-translational modifications play a role in directing this compound to these specific locations . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and optimizing its therapeutic applications.
Métodos De Preparación
La síntesis de UMB-32 involucra reacciones multicomponentes para desarrollar nuevos inhibidores de bromodominios . Las rutas sintéticas específicas y las condiciones de reacción son propietarias y no se divulgan públicamente. Los métodos de producción industrial generalmente implican síntesis a gran escala en condiciones controladas para garantizar una alta pureza y rendimiento .
Análisis De Reacciones Químicas
UMB-32 se somete a varias reacciones químicas, que incluyen:
Oxidación: this compound se puede oxidar en condiciones específicas, lo que lleva a la formación de derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir this compound en formas reducidas, alterando sus propiedades químicas.
Sustitución: This compound puede sufrir reacciones de sustitución, donde grupos funcionales específicos se reemplazan por otros.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y varios catalizadores. Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados .
Comparación Con Compuestos Similares
UMB-32 es único en su alta selectividad y potencia como inhibidor de BRD4. Compuestos similares incluyen:
JQ1: Otro inhibidor potente de BRD4 con un mecanismo de acción similar.
I-BET762: Un inhibidor selectivo de los bromodominios BET, incluido BRD4.
OTX015: Un inhibidor de BRD4 en etapa clínica con posibles aplicaciones terapéuticas en el cáncer.
Estos compuestos comparten objetivos y mecanismos similares, pero difieren en sus estructuras químicas y afinidades de unión específicas .
Propiedades
IUPAC Name |
N-tert-butyl-2-[4-(3,5-dimethyl-1,2-oxazol-4-yl)phenyl]imidazo[1,2-a]pyrazin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O/c1-13-18(14(2)27-25-13)15-6-8-16(9-7-15)19-20(24-21(3,4)5)26-11-10-22-12-17(26)23-19/h6-12,24H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXPVTKHEWGXKEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C2=CC=C(C=C2)C3=C(N4C=CN=CC4=N3)NC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes N-Tert-Butyl-2-[4-(3,5-Dimethyl-1,2-Oxazol-4-Yl)phenyl]imidazo[1,2-A]pyrazin-3-Amine (UMB-32) a potentially valuable compound for HIV research?
A: this compound shows promise as a potential latency-reversing agent (LRA) for HIV. It achieves this by inhibiting BET bromodomains, specifically BRD4. [, ] This inhibition disrupts the interaction between BRD4 and acetylated histones, which in turn promotes the association of positive transcription elongation factor b (P-TEFb) with the HIV transactivator of transcription (Tat). [] This ultimately leads to the reactivation of latent HIV-1 proviruses, a crucial step towards the potential eradication of HIV reservoirs. []
Q2: How does the structure of this compound compare to other BET inhibitors, and how does this impact its activity?
A: this compound was specifically designed to be structurally distinct from early methyl-triazolo BET inhibitors. [] This was achieved using fluorous-tagged multicomponent reactions, leading to the incorporation of a 3,5-dimethylisoxazole moiety. [] This unique structure allowed this compound to demonstrate micromolar biochemical IC50 for BET bromodomains. [] Notably, this compound displays binding affinity not only to BRD4, but also to TAF1, another bromodomain-containing transcription factor, which has been less explored in drug discovery efforts. [] This suggests this compound may offer a unique activity profile compared to existing BET inhibitors.
Q3: What experimental evidence supports the binding of this compound to BRD4?
A: Researchers have successfully determined the crystal structure of this compound in complex with the first bromodomain of human BRD4 at a resolution of 1.56 Å. [] This provides direct evidence of this compound's binding mode within the BRD4 binding pocket and offers invaluable insights for further structure-based drug design efforts.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.